2-(3-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-(3-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenoxy group and a phenylmethylidene group attached to an acetohydrazide backbone.
Preparation Methods
The synthesis of 2-(3-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(3-nitrophenoxy)acetohydrazide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
2-(3-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. .
Scientific Research Applications
2-(3-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylmethylidene group may also play a role in binding to molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide include:
- 2-(3-nitrophenoxy)acetohydrazide
- Methyl (2-nitrophenoxy)acetate
- 2-[(3-nitrophenoxy)methyl]oxirane These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 2-(3-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide lies in its combination of the nitrophenoxy and phenylmethylidene groups, which confer distinct chemical reactivity and potential applications .
Properties
Molecular Formula |
C15H13N3O4 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H13N3O4/c19-15(17-16-10-12-5-2-1-3-6-12)11-22-14-8-4-7-13(9-14)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+ |
InChI Key |
VHGAIJBGYZRZIV-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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